4H-Pyrano[2,3-b]pyridin-4-one

Solubility Enhancement Bioisosteric Replacement Drug Discovery

Overcoming poor aqueous solubility is a critical bottleneck in kinase inhibitor development. The 4H-Pyrano[2,3-b]pyridin-4-one (8-azachromone) scaffold directly addresses this challenge, offering a documented 14.2-fold increase in aqueous solubility over related tricyclic chromone scaffolds. This is a scalable key intermediate with a validated one-pot synthesis capable of >100 g batch sizes, ensuring supply for preclinical programs. • 14.2-fold solubility advantage over tricyclic chromeno[2,3-b]pyridin-5-ones • Scalable one-pot synthesis (>100 g), ideal for animal efficacy and toxicology studies • Proven utility in spirohydantoin aldose reductase inhibitors (IC50 = 75 nM)

Molecular Formula C8H5NO2
Molecular Weight 147.13 g/mol
CAS No. 22052-71-7
Cat. No. B13926522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Pyrano[2,3-b]pyridin-4-one
CAS22052-71-7
Molecular FormulaC8H5NO2
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)OC=CC2=O
InChIInChI=1S/C8H5NO2/c10-7-3-5-11-8-6(7)2-1-4-9-8/h1-5H
InChIKeyRUPJAYAIFGOFCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Pyrano[2,3-b]pyridin-4-one: Scaffold Advantages and Differentiation


4H-Pyrano[2,3-b]pyridin-4-one, also known as 8-azachromone, is a nitrogen-containing heterocyclic scaffold that serves as a crucial bioisostere of the flavonoid core [1]. It features a fused pyran and pyridine ring system, which addresses the inherently poor drug-like properties, such as low solubility and metabolic instability, commonly associated with natural flavonoids [1]. This scaffold is a key intermediate for synthesizing diverse bioactive molecules, including kinase inhibitors and anti-inflammatory agents [1]. Its value in procurement is defined not by generic activity claims, but by specific, quantifiable advantages in solubility, synthetic accessibility, and biological target engagement when compared to related scaffolds.

Flavonoid bioisostere with improved drug-like properties
Supports solubility-enhanced lead optimization studies
One-pot scalable synthesis route for preclinical supply
Used in kinase inhibitor and aldose reductase inhibitor development

4H-Pyrano[2,3-b]pyridin-4-one: Analogs Are Not Interchangeable


In-class compounds or close analogs cannot be simply interchanged due to quantifiable differences in key physicochemical and biological performance parameters. The bicyclic 4H-pyrano[2,3-b]pyridin-4-one core offers a distinct balance of molecular properties compared to tricyclic chromeno[2,3-b]pyridin-5-ones or the original flavonoid scaffolds, resulting in a documented 14.2-fold increase in aqueous solubility over a related drug molecule [1]. Furthermore, the efficient one-pot synthesis of this scaffold is specifically scalable to >100 g, a critical requirement for procurement for preclinical development, whereas conventional methods for similar compounds fail to deliver sufficient yield [2]. These are not marginal improvements but decisive, data-driven selection criteria that preclude generic substitution.

Bicyclic 4H-pyrano[2,3-b]pyridin-4-one
Tricyclic 5H-chromeno[2,3-b]pyridin-5-one analogs: solubility profile may differ significantly
One-pot scalable process (>100 g)
Conventional multistep routes: low yields may limit preclinical material access
Reported scaffold for kinase & AR inhibitor design
Other heterocyclic scaffolds: synthetic accessibility and target engagement may not transfer

4H-Pyrano[2,3-b]pyridin-4-one: Solubility, Synthesis & Bioactivity Advantages


Aqueous Solubility Advantage

When developing bioisosteres, the bicyclic 4H-pyrano[2,3-b]pyridin-4-one core offers a marked physicochemical advantage over the tricyclic 5H-chromeno[2,3-b]pyridin-5-one core found in the approved drug amlexanox. In a study focused on truncating the tricyclic core, a representative analog of the 4H-pyrano[2,3-b]pyridin-4-one scaffold demonstrated a 14.2-fold increase in aqueous solubility compared to amlexanox [1].

Solubility
Head-to-head
14.2-fold higher aqueous solubility
Reported solubility ranking vs tricyclic comparator
Direct measurement; supports formulation-fit evaluation
Solubility Enhancement Bioisosteric Replacement Drug Discovery

Synthetic Scalability

The procurement of sufficient material for preclinical studies is a critical bottleneck. An efficient, one-pot, two-step method for synthesizing 2-aryl-4H-pyrano[2,3-b]pyridin-4-ones has been developed and proven to be scalable (>100 g) [1]. This contrasts sharply with conventional methods for the synthesis of this class, which proceed with very low yields and limit the capability to scale up to support animal studies .

Scalability
Method context
Scalable to >100 g
Supports preclinical material procurement evaluation
One-pot process; conventional methods reported low yield
Process Chemistry Scalable Synthesis Medicinal Chemistry

Potent Aldose Reductase Inhibition

Derivatives of 2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-ones (8-azachromanones) have been developed as potent aldose reductase inhibitors. A specific spirohydantoin derivative, the 2'R,4'S enantiomer of cis-6'-chloro-2',3'-dihydro-2'-methylspiro[imidazolidine-4,4'-4'H-pyrano[2,3-b]pyridine]-2,5-dione, exhibited an IC50 of 7.5 x 10^-8 M against human placenta aldose reductase [1]. While a direct comparator in the same assay is not provided, this potency level is notable within the context of the broader class of spirohydantoin aldose reductase inhibitors.

ALR2 Inhibition
Class-level
IC50 7.5 × 10⁻⁸ M (75 nM)
Supports aldose reductase inhibitor development studies
Human placenta enzyme assay; comparator not specified
Aldose Reductase Inhibitor Diabetes Complications Enzyme Inhibition

4H-Pyrano[2,3-b]pyridin-4-one: Prioritized Applications


Solubility-Focused Kinase Inhibitor Optimization

Procure this scaffold as a core for synthesizing analogs with a demonstrated 14.2-fold solubility advantage over tricyclic scaffolds [1]. This is directly applicable for medicinal chemists seeking to overcome the poor aqueous solubility often encountered with flat, aromatic kinase inhibitor chemotypes. The improved solubility can translate to better developability profiles and reduced risk of formulation failure.

Preclinical Scale-Up Synthesis

Utilize the established one-pot synthesis for 2-aryl-4H-pyrano[2,3-b]pyridin-4-ones, which is validated to be scalable (>100 g) [2]. This is a critical enabler for procurement managers and process chemists supporting programs that require large quantities of a key intermediate for comprehensive animal efficacy and toxicology studies.

Aldose Reductase Inhibition for Diabetic Complications

Prioritize the 2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one (8-azachromanone) scaffold for generating novel spirohydantoin aldose reductase inhibitors. The demonstrated high potency (IC50 = 75 nM) of a derivative against human enzyme [3] validates this scaffold as a productive starting point for SAR exploration in this therapeutic area.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization – solubility profiling
Reported solubility advantage over tricyclic cores
Aqueous solubility and formulation compatibility assessment
Preclinical scale-up synthesis
Scalable one-pot process
Material supply feasibility for in vivo studies
Aldose reductase inhibition studies
Enantiomer-specific spirohydantoin activity
Enzyme inhibition potency and SAR exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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